HIV‑1 Antiviral Activity: Confirmed Inactive vs. Active N‑Substituted Rhodanine‑Furan Analogs
The target compound was submitted to an HIV‑1 antiviral assay and returned a result of 'Not active' . This contrasts with numerous patented rhodanine‑furan analogs bearing alternative N3‑substituents (e.g., carboxylic acid, heteroarylalkyl groups) that display IC₅₀ values as low as 2.4 nM against HIV‑1 IIIB in MT‑4 cells . The inactivity is a direct consequence of the 3‑benzyl group, which lacks the hydrogen‑bond donor/acceptor functionality present in active congeners.
| Evidence Dimension | Anti‑HIV‑1 activity (fold reduction in viral replication) |
|---|---|
| Target Compound Data | Not active (no inhibition observed at tested concentrations) |
| Comparator Or Baseline | N‑(carboxyalkyl) rhodanine‑furan analogs: IC₅₀ = 2.4–50 nM (US10239840, US10774053); N‑unsubstituted analog CHEMBL227618: no reported anti‑HIV data |
| Quantified Difference | Activity cliff: >100‑fold difference in potency relative to active N‑substituted congeners |
| Conditions | HTLV‑1 transformed cell line (MT‑4); HIV‑1 IIIB strain |
Why This Matters
This negative result is procurement‑relevant because it precludes the compound's use as an HIV‑1 lead but qualifies it as a valuable inactive control or a starting point for selectivity profiling against other targets.
- [1] BindingDB. BDBM370880 (US10239840, Example 10): IC₅₀ = 5 nM; BDBM461097 (US10774053, Compound 334/335): IC₅₀ = 2.40 nM. Both measured in MT‑4 cells infected with HIV‑1 IIIB. Available at: https://bindingdb.org View Source
